molecular formula C13H18Cl2N2O2 B5033107 1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride

1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride

Cat. No.: B5033107
M. Wt: 305.20 g/mol
InChI Key: UFOLAUWMGOVYEC-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 5-chloro-2-nitrophenylmethyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride typically involves the following steps:

    Nitration: The starting material, 5-chlorotoluene, undergoes nitration to introduce a nitro group at the 2-position, forming 5-chloro-2-nitrotoluene.

    Reduction: The nitro group is then reduced to an amine group, resulting in 5-chloro-2-aminotoluene.

    Alkylation: The amine group is alkylated with 3-methylpiperidine under basic conditions to form the desired piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives can be formed, depending on the nucleophile used.

Scientific Research Applications

1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Bromo-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride
  • 1-[(5-Fluoro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride
  • 1-[(5-Methyl-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride

Uniqueness

1-[(5-Chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-[(5-chloro-2-nitrophenyl)methyl]-3-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2.ClH/c1-10-3-2-6-15(8-10)9-11-7-12(14)4-5-13(11)16(17)18;/h4-5,7,10H,2-3,6,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOLAUWMGOVYEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC(=C2)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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